molecular formula C17H11F3N2O3 B2439435 2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 852367-70-5

2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2439435
CAS No.: 852367-70-5
M. Wt: 348.281
InChI Key: YSPOMFMQKSOTQT-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound featuring an indole ring system, a trifluoromethoxy group, and an acetamide moiety

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)25-11-7-5-10(6-8-11)22-16(24)15(23)13-9-21-14-4-2-1-3-12(13)14/h1-9,21H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPOMFMQKSOTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The indole framework and acetamide carbonyl group are susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) . These reactions typically introduce oxygen-containing functional groups, such as ketones or hydroxyl groups, depending on the site of oxidation .

Key Features :

  • Reagents : KMnO₄, CrO₃

  • Conditions : Varying temperatures and solvents (e.g., acidic or neutral environments).

  • Products : Oxidized indole derivatives (e.g., indolin-3-ones or hydroxylated variants).

  • Yield : Not explicitly quantified in available studies, but oxidation reactions are well-established for indole systems.

Reduction Reactions

The acetamide carbonyl group undergoes reduction using lithium aluminum hydride (LiAlH₄) or similar reagents, yielding alcohol derivatives. This reaction is critical for modifying the compound’s pharmacokinetic profile or enabling further synthetic transformations.

Key Features :

  • Reagents : LiAlH₄

  • Conditions : Typically performed in dry ether or THF at 0°C to room temperature.

  • Products : Reduced amide derivatives (e.g., 2-(1H-indol-3-yl)-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]acetamide).

Nucleophilic Substitution

The trifluoromethoxy group and acetamide nitrogen are reactive sites for nucleophilic substitution. Amines or other nucleophiles can displace these groups, forming substituted amides or phenol derivatives. This reactivity highlights the compound’s potential for derivatization in medicinal chemistry.

Key Features :

  • Reagents : Primary/secondary amines (e.g., dimethylamine).

  • Conditions : Solvents like DMSO or DMF at elevated temperatures.

  • Products : Amine-substituted acetamides or phenolic derivatives.

Oxidative Dearomative Cross-Dehydrogenative Coupling

A notable reaction involves the oxidative dearomatization of the indole ring, followed by coupling with C-H nucleophiles (e.g., alkenes, alkynes). This process generates 2,2-disubstituted indolin-3-ones under conditions involving oxidants like hypervalent iodine reagents . The reaction proceeds with high yields (83–99%) and broad substrate tolerance .

Key Features :

  • Reagents : Hypervalent iodine reagents, C-H nucleophiles (e.g., alkenes, alkynes).

  • Conditions : Solvents like dichloromethane or acetonitrile at room temperature.

  • Products : Indolin-3-ones with diverse substituents.

  • Yield : Up to 99% for optimized substrates.

Acylation Reactions

The acetamide carbonyl group participates in acylation reactions with nucleophiles (e.g., alcohols, amines), forming substituted amides. This reactivity enables the synthesis of analogs with enhanced stability or bioavailability.

Key Features :

  • Reagents : Nucleophiles (e.g., ethanol, glycine).

  • Conditions : Acidic or basic catalysis in polar aprotic solvents.

  • Products : Alkyl/aryl-amidated derivatives.

Comparison of Reaction Types

Reaction Type Reagents Products Yield Reference
OxidationKMnO₄, CrO₃Oxidized indole derivativesNot quantified
ReductionLiAlH₄Reduced amide derivativesNot quantified
SubstitutionAminesAmide substitution productsNot quantified
Dearomative CouplingHypervalent iodine, C-H nucleophilesIndolin-3-ones83–99%
AcylationNucleophiles (e.g., alcohols)Substituted amidesNot quantified

Research Findings and Implications

  • Structural Versatility : The compound’s trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a promising scaffold for drug discovery.

  • Therapeutic Potential : Indole-2-oxo-acetamides are known for antitumor activity, particularly against colon and lung cancers, though specific studies on this compound’s efficacy are pending .

  • Synthetic Utility : The oxidative dearomatization reaction ( ) highlights its role as a precursor for complex heterocycles with potential in medicinal chemistry.

This compound’s reactivity underscores its value in both basic chemical research and applied pharmaceutical development. Further studies could explore its interactions with biological targets and optimize reaction conditions for industrial applications.

Scientific Research Applications

Research indicates that 2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide exhibits various biological activities:

  • Antitumor Activity : The compound has shown efficacy against several solid tumors, including colon and lung cancers. Studies suggest that it inhibits specific enzymes or pathways critical for tumor growth and survival .
  • Mechanism of Action : The antitumor effects are believed to involve the inhibition of tubulin polymerization or interference with cell cycle progression, leading to apoptosis in cancer cells .

Case Study 1: Antitumor Efficacy in Cell Lines

A study investigated the antitumor efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

  • Cell Line : MCF7 (breast cancer)
    • IC50 Value : Approximately 5 µM after 48 hours of treatment
    • Growth Inhibition : Significant reduction in cell proliferation observed.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in:

  • Outcome : Significant decrease in paw swelling and inflammatory markers compared to control groups.
  • Histological Analysis : Reduced infiltration of inflammatory cells in joint tissues was noted.

Summary of Research Findings

The compound's applications extend beyond oncology, with potential implications in treating inflammatory diseases due to its anti-inflammatory properties. Its unique chemical structure allows for targeted action against specific biological pathways involved in disease processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • 2-(1H-Indol-3-yl)ethan-1-ol: Another indole derivative with potential biological activity.

  • Tryptophol: An endogenous metabolite with sedative properties.

Uniqueness: 2-(1H-Indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its trifluoromethoxy group, which can impart distinct chemical and biological properties compared to other indole derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in its applications.

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Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. Its unique structural features, including an indole moiety and a trifluoromethoxy-substituted phenyl group, contribute to its pharmacological properties.

Structural Characteristics

The compound's chemical formula is C17H11F3N2O3C_{17}H_{11}F_3N_2O_3, and it possesses a predicted density of 1.483g/cm31.483\,g/cm^3 and a pKa of approximately 10.5110.51 . The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, which may improve its pharmacokinetic profile compared to other indole derivatives.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity against various solid tumors, particularly colon and lung cancers . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth and survival.

Table 1: Comparison of Antitumor Activities of Indole Derivatives

Compound NameStructural FeaturesBiological Activity
2-(1H-Indol-3-yl)-2-oxo-N-[4-chlorophenyl]acetamideIndole core, chlorophenyl groupAntitumor activity
2-(1H-Indol-3-yl)-2-oxo-N-[4-fluorophenyl]acetamideIndole core, fluorophenyl groupAntitumor activity
This compoundIndole core, trifluoromethoxy phenyl groupSignificant antitumor activity

The compound's efficacy has been attributed to its ability to induce apoptosis in cancer cells, as well as its potential role in cell cycle arrest at the G2/M phase .

Molecular docking studies suggest that this compound may bind to specific receptors or enzymes involved in cancer progression. This binding could inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair, thereby disrupting cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds and their mechanisms:

  • Cytotoxicity Studies : A study on indole derivatives demonstrated that compounds structurally similar to this compound exhibited varying degrees of cytotoxicity against human cancer cell lines (e.g., HepG2, MCF-7) .
  • In Vivo Efficacy : In mouse xenograft models, certain indole derivatives showed significant tumor growth inhibition, indicating their potential as therapeutic agents in clinical settings .
  • Mechanistic Insights : Research has shown that these compounds can elevate intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

A combination of 1H^1 \text{H}- and 13C^13 \text{C}-NMR is critical for confirming the indole and trifluoromethoxy phenyl moieties. For example, 1H^1 \text{H}-NMR can resolve aromatic protons (e.g., indole H-2/H-4 and phenyl ring protons), while 19F^19 \text{F}-NMR confirms the trifluoromethoxy group. Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. X-ray crystallography using SHELXL software (for refinement) is recommended for unambiguous 3D structural determination .

Q. What safety protocols should be followed when handling this compound?

Based on structurally related acetamides, this compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use nitrile gloves, chemical-resistant lab coats, and P95 respirators in dusty conditions. Conduct reactions in fume hoods with local exhaust ventilation. Store at 2–8°C in airtight containers to prevent degradation .

Q. How can the purity of synthesized batches be validated?

Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to achieve baseline separation. Purity >95% is typically required for biological testing. Confirm homogeneity via melting point analysis and TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the amide coupling step?

Use carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP in anhydrous dichloromethane. Stoichiometric ratios of 1.2:1 (acid:amine) improve yields. Monitor reaction progress via TLC and purify via flash chromatography (silica gel, gradient elution). For challenging couplings, consider microwave-assisted synthesis at 80°C for 30 minutes .

Q. What experimental strategies resolve discrepancies between computational and observed NMR spectra?

If DFT-predicted chemical shifts conflict with experimental data, verify solvent effects (e.g., DMSO vs. CDCl3_3) and tautomeric equilibria. Use 1H^1 \text{H}-1H^1 \text{H} COSY and HSQC to assign ambiguous peaks. For crystallographic validation, refine X-ray data with SHELXL and compare bond lengths/angles with computational models .

Q. How to design a structure-activity relationship (SAR) study for anticancer activity?

Synthesize analogs with modifications to the indole (e.g., 5-methoxy substitution) or trifluoromethoxy phenyl group. Test in vitro cytotoxicity using MTT assays against prostate (PC-3) or breast (MCF-7) cancer lines. Pair with apoptosis assays (Annexin V/PI staining) and molecular docking to identify binding interactions with targets like AKR1C3 or GPR139 .

Q. What methods address low solubility in biological assays?

Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80. For in vivo studies, use PEG-400/water (1:1) as a vehicle. Assess solubility via dynamic light scattering (DLS) and optimize using cyclodextrin inclusion complexes .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent biological activity across replicates?

  • Potential Cause 1: Compound degradation during storage. Solution: Confirm stability via HPLC and store aliquots under inert gas (N2_2).
  • Potential Cause 2: Batch-to-batch variability in enantiomeric purity. Solution: Use chiral HPLC (e.g., Chiralpak IA column) to verify enantiomeric excess (>99%) .

Q. Why might crystallographic data conflict with molecular docking results?

  • Potential Cause: Protein flexibility or solvent molecules in the crystal structure. Solution: Perform molecular dynamics simulations (AMBER or GROMACS) to account for conformational changes. Refine docking using flexible side-chain protocols in AutoDock Vina .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
1H^1 \text{H}-NMRδ 8.1–8.3 (indole H-2), δ 7.4–7.6 (phenyl protons), δ 10.2 (amide NH)
19F^19 \text{F}-NMRδ -58 ppm (trifluoromethoxy group)
HRMS[M+H]+^+: Calculated for C17_{17}H12_{12}F3_3N2_2O3_3: 365.0854

Table 2: Optimized Reaction Conditions for Amide Coupling

ParameterOptimal ValueReference
Coupling AgentDCC (1.2 eq) with DMAP (0.1 eq)
SolventAnhydrous CH2_2Cl2_2
Temperature/TimeRT, 12–24 h (or microwave: 80°C, 30 min)

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